molecular formula C9H10N2O B053659 (2-methyl-1H-benzo[d]imidazol-4-yl)methanol CAS No. 115577-32-7

(2-methyl-1H-benzo[d]imidazol-4-yl)methanol

Cat. No. B053659
M. Wt: 162.19 g/mol
InChI Key: KVKMBXFQSACNIJ-UHFFFAOYSA-N
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Description

(2-methyl-1H-benzo[d]imidazol-4-yl)methanol is a benzimidazole derivative, a class of compounds known for their diverse applications in chemistry and pharmaceuticals. Benzimidazoles are heterocyclic compounds with a fused imidazole ring to a benzene ring, exhibiting unique properties useful in various fields.

Synthesis Analysis

  • The synthesis of related imidazole derivatives often involves reactions with carbonyl compounds or organometallic reagents. For example, (1-Methyl-1H-imidazol-2-yl) methanol derivatives have been prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride (Ohta et al., 1987).
  • Another method for synthesizing related compounds involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine (Zhan et al., 2019).

Molecular Structure Analysis

  • The molecular aggregation of related compounds can be influenced by the solvent used. Spectroscopic studies have shown that different spectral forms induced by changes in compound concentration may be related to the aggregation effects of molecules, influenced by differences in alkyl substituent structure (Matwijczuk et al., 2016).

Chemical Reactions and Properties

  • Benzimidazole derivatives can react to form various stable, isolable compounds using different types of benzyl azide derivatives (Kiran et al., 2017).

Physical Properties Analysis

  • The physical properties, such as the fluorescence lifetimes and circular dichroism (CD) spectra, can indicate molecule aggregation interactions and are influenced by the substituent group structure (Matwijczuk et al., 2016).

Chemical Properties Analysis

  • Fluorinated benzimidazoles, for instance, show that the presence of fluorine atoms leads to the emergence of C–F…π interactions affecting crystal packing, highlighting the influence of substituents on the chemical properties of benzimidazole derivatives (Romanov et al., 2020).

Scientific Research Applications

Methanol in Scientific Research

Green Chemistry and Fuel Additives Methanol plays a significant role in green chemistry, particularly in the synthesis of fuel additives like Methyl Tert-butyl Ether (MTBE). Research focuses on polymer membranes for purifying fuel additives, emphasizing methanol's role in improving fuel performance and reducing hazardous emissions. Such studies highlight methanol's utility in catalytic synthesis and separation processes, with materials like poly(vinyl alcohol) and cellulose acetate showing promise for methanol/MTBE separation through pervaporation (Pulyalina et al., 2020).

Methanol Reforming for Hydrogen Production Methanol reforming is a critical area of research for hydrogen production, with Cu-based catalysts being extensively studied for their efficiency in various methanol reforming processes. This research is pivotal for advancements in proton-exchange membrane fuel cell technology, offering insights into the kinetics, compositional, and morphological characteristics of catalysts in methanol reforming reactions (Yong et al., 2013).

Synthesis of Chemical Intermediates Methanol serves as a fundamental reactant in the synthesis of various chemical intermediates, such as 5,5′-Methylene-bis(benzotriazole), highlighting its versatility in the preparation of compounds used in metal passivators and light-sensitive materials. The development of efficient, green chemistry methods for such syntheses emphasizes methanol's importance in organic synthesis and materials science (Gu et al., 2009).

Benzimidazole Derivatives in Medicinal Chemistry Research on benzimidazole derivatives, which share a part of the structural motif of the queried compound, underlines their significance in medicinal chemistry. These derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The versatility of the benzimidazole scaffold is leveraged in the design of new therapeutic agents, showcasing the potential of related structures for drug discovery (Vasuki et al., 2021).

Future Directions

The future directions for the research and development of “(2-methyl-1H-benzo[d]imidazol-4-yl)methanol” and its derivatives could involve further exploration of their antitumor activity and the development of new synthesis methods .

properties

IUPAC Name

(2-methyl-1H-benzimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-10-8-4-2-3-7(5-12)9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKMBXFQSACNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601788
Record name (2-Methyl-1H-benzimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1H-benzimidazol-4-yl)methanol

CAS RN

115577-32-7
Record name (2-Methyl-1H-benzimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(a-2) A cooled (0° C.) solution of 10 parts of ethyl 2-methyl-1H-benzimidazole-4-carboxylate in 45 parts of tetrahydrofuran was added dropwise to a suspension of 4 parts of lithium tetrahydroaluminate in 45 parts of tetrahydrofuran. Upon complete addition, the temperature was allowed to reach room temperature. After the addition of ethyl acetate and water, the reaction mixture was filtered over diatomaceous earth. The filtrate was evaporated, yielding 6.3 parts (79.4%) of 2-methyl-1H-benzimidazole-4-methanol as a residue (int. 66).
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